molecular formula C17H18N6 B6475040 4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline CAS No. 2640888-61-3

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline

Cat. No.: B6475040
CAS No.: 2640888-61-3
M. Wt: 306.4 g/mol
InChI Key: VRXRPRRFXSZJBS-UHFFFAOYSA-N
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Description

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a piperazine ring substituted with a 6-methylpyridazinyl group. The unique structure of this compound makes it a potential candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and subsequent substitution with the 6-methylpyridazinyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve acidic or basic media and controlled temperatures.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Reaction conditions may involve solvents such as dichloromethane or acetonitrile and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, reduction may produce reduced quinazoline derivatives, and substitution may result in various substituted quinazoline compounds.

Scientific Research Applications

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action depend on the specific biological activity being studied, such as inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinoline
  • **4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
  • **4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]benzene

Uniqueness

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline is unique due to its specific quinazoline core structure, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-13-6-7-16(21-20-13)22-8-10-23(11-9-22)17-14-4-2-3-5-15(14)18-12-19-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXRPRRFXSZJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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